molecular formula C10H6BrNO2 B1348292 3-Bromo-1-phenylpyrrole-2,5-dione CAS No. 72000-67-0

3-Bromo-1-phenylpyrrole-2,5-dione

Cat. No. B1348292
CAS RN: 72000-67-0
M. Wt: 252.06 g/mol
InChI Key: XPWBLMOTTABVDZ-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpyrrole-2,5-dione is a chemical compound with the molecular formula C10H6BrNO2 . It has gained significant interest from the scientific community due to its remarkable chemical properties and potential applications in various fields such as pharmaceuticals, organic electronics, and material sciences.


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-phenylpyrrole-2,5-dione consists of a pyrrole ring attached to a phenyl group and a bromine atom . The molecular weight is 252.06 g/mol.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the potential of derivatives of 3-Bromo-1-phenylpyrrole-2,5-dione in antimicrobial and antifungal applications. Specifically, derivatives have shown promising in vitro activities against a range of fungi, with some compounds exhibiting significant inhibitory effects and being considered as novel potential fungicides. This includes the investigation of succinimide derivatives and their structure-activity relationships, revealing the importance of bromo substituents in enhancing antifungal efficacy (Cvetković et al., 2019). Moreover, studies on 1,3-dione derivatives and their transition metal complexes have demonstrated moderate to excellent antimicrobial activity against bacteria and fungi, suggesting their potential as metal-derived drugs (Sampal et al., 2018).

Solubility and Chemical Activity Studies

The solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents and its temperature-dependent behavior have been extensively studied, providing crucial data for its application in chemical synthesis and formulation development. The solubility studies in different solvents have been mathematically modeled, contributing to a better understanding of its chemical activity and potential interactions in pharmaceutical formulations (Li et al., 2019).

Photoluminescent Materials

Derivatives of 3-Bromo-1-phenylpyrrole-2,5-dione have been utilized in the synthesis of photoluminescent materials. Research on π-conjugated polymers and copolymers incorporating these derivatives has led to the development of materials with strong photoluminescence properties. These materials are suitable for electronic applications due to their good solubility, processability, and enhanced photochemical stability, making them promising candidates for use in optoelectronic devices (Beyerlein & Tieke, 2000).

properties

IUPAC Name

3-bromo-1-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWBLMOTTABVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326085
Record name 3-bromo-1-phenylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-phenylpyrrole-2,5-dione

CAS RN

72000-67-0
Record name 72000-67-0
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Record name 3-bromo-1-phenylpyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

To N-phenylmaleimide (2 g, 11.50 mmol) in chloroform (15 mL) was added bromine (0.65 mL, 12.70 mmol) dropwise in chloroform (5 mL). The reaction mixture was refluxed for 1 hour, and then allowed to cool to room temperature. The precipitate was filtered off and washed with chloroform (50 mL). This solid (2.70 g, 8.10 mmol) was dissolved in tetrahydrofuran (50 mL) and to this was added dropwise dropwise a solution of triethylamine (1.2 mL, 8.9 mmol) in tetrahydrofuran (10 mL) at 0° C. and the mixture was stirred for 2 hours. The mixture was allowed to warm to room temperature and solvent removed in vacuo. The residue was dissolved in ethyl acetate and washed with H2O (50 mL) brine (50 mL) and dried (Na2SO4). Solvent was removed in vacuo to afford the desired compound as a pale yellow solid (1.80 g, 7.14 mmol) in 62% yield. Data matched literature: Sahoo et al., Synthesis, 2003, 346
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Padwa, SM Lynch, JM Mejía-Oneto… - The Journal of Organic …, 2005 - ACS Publications
The intramolecular Diels−Alder cycloaddition reaction (IMDAF) of several N-phenylsulfonylindolyl-substituted furanyl carbamates containing a tethered π-bond on the indole ring were …
Number of citations: 73 pubs.acs.org
A Bourderioux - 2007 - theses.hal.science
Le cancer, qui est la deuxième cause de mortalité en France, est aujourd'hui un problème de santé publique majeur et fait l'objet de multiples recherches. De nombreuses molécules …
Number of citations: 4 theses.hal.science

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